N1-Ethyl-4-nitrobenzene-1,2-diamine
Overview
Description
N1-Ethyl-4-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C8H11N3O2. It is a derivative of benzene, featuring both nitro and ethylamine functional groups. This compound is known for its yellow to brown solid appearance and has a molecular weight of 181.19 g/mol .
Mechanism of Action
Target of Action
N1-Ethyl-4-nitrobenzene-1,2-diamine is a derivative of benzene-1,2-diamine . Benzene-1,2-diamine, also known as o-Phenylenediamine, is an important precursor to many heterocyclic compounds . .
Mode of Action
A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene-1,2-diamine derivatives are known to be involved in various synthetic routes for assembly of heterocyclic compounds .
Result of Action
Benzene-1,2-diamine derivatives are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine typically involves the nitration of N1-ethyl-o-phenylenediamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products Formed
Reduction: N1-Ethyl-1,2-benzenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-Ethyl-4-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine: Similar structure but with dimethyl groups instead of an ethyl group.
N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine: Contains a diethylaminoethyl group instead of an ethyl group.
Uniqueness
Its specific structure allows for targeted interactions in chemical and biological systems, making it valuable for various research and industrial purposes .
Biological Activity
N1-Ethyl-4-nitrobenzene-1,2-diamine is an organic compound characterized by a benzene ring with a nitro group and two amine functionalities. Its molecular formula is , and it has garnered attention in various fields, particularly in biological and medicinal chemistry due to its significant biological activity.
The biological activity of this compound is primarily attributed to its nitro and amine groups, which can participate in various biochemical interactions. The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties compared to the parent compound. The compound's ability to interact with cellular components suggests potential roles in gene expression modulation and enzyme inhibition.
Pharmacological Applications
Research indicates that derivatives of this compound have been explored for their potential therapeutic effects, including:
- Anticancer Activity : Some studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
- Antiviral Properties : The compound has been investigated for its ability to inhibit viral replication.
- Anti-inflammatory Effects : There is evidence that it may reduce inflammation through modulation of inflammatory mediators.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In one study involving Sprague-Dawley rats, doses of 200 mg/kg and 500 mg/kg were administered orally. Observations included:
- At 500 mg/kg : No mortality was observed; however, signs of hypoactivity and piloerection were noted.
- At 2000 mg/kg : One subject died on the first day, exhibiting severe symptoms prior to death, indicating a potential for high toxicity at elevated doses .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
- Gene Expression Modulation : A study indicated that treatment with this compound led to altered expression levels of specific genes associated with cell cycle regulation and apoptosis .
Comparative Data Table
Properties
IUPAC Name |
1-N-ethyl-4-nitrobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDJSMFFLOHKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404891 | |
Record name | N-ethyl-4-nitro-benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66668-41-5 | |
Record name | N1-Ethyl-4-nitro-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66668-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ethyl-4-nitro-benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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